molecular formula C20H15ClN4O2S B2585218 1-(4-Chlorophenyl)-2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]ethanone CAS No. 852376-91-1

1-(4-Chlorophenyl)-2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]ethanone

Cat. No. B2585218
CAS RN: 852376-91-1
M. Wt: 410.88
InChI Key: SESCKPVASDENHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions for each step .


Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including the conditions, reagents, and mechanisms for each reaction .


Physical And Chemical Properties Analysis

This would involve determining properties such as melting point, boiling point, solubility, and stability .

Scientific Research Applications

Synthesis and Structural Analysis

The compound is involved in the study of various synthetic reactions and the analysis of their products. For instance, Kosolapova et al. (2013) explored reactions of a similar compound with different nitrogen-containing agents, leading to various derivatives like dihydro-2H-pyrrol-2-one and pyridazin-3(2H)-one, characterized by X-ray crystallography (Kosolapova et al., 2013).

Antioxidant Properties

Research by Balaydın et al. (2010) focused on the synthesis of bromophenols derivatives and evaluated their antioxidant activities using various in vitro assays. They compared these activities to synthetic standard antioxidants, revealing effective antioxidant power (Balaydın et al., 2010).

Heterocyclic Derivatives Synthesis

A study by Deeb et al. (2005) explored the synthesis of different heterocycles from a related compound, showcasing the versatility of these compounds in creating various pharmaceutical and chemical derivatives (Deeb, Hassaneen, & Kotb, 2005).

Antimicrobial Activities

Bektaş et al. (2007) synthesized novel 1,2,4-Triazole derivatives and evaluated their antimicrobial activities. They discovered that some compounds exhibited good or moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Organophosphorus Compounds Study

Moustafa (1999) conducted a study involving the synthesis and reactions of 1,2,4-Triazolo(4,3-d)-1,3,4,2-benzo-oxadiazaphosphopine and Triazaphosphopine derivatives, highlighting the compound's role in the development of organophosphorus compounds (Moustafa, 1999).

Anti-Inflammatory Activity

Karande and Rathi (2017) synthesized derivatives of the compound and evaluated their anti-inflammatory activity, finding significant results compared to indomethacin (Karande & Rathi, 2017).

Herbicidal Activity

Moran (2003) explored the herbicidal activity of related triazolo[1,5-a]pyridine-2-sulfonamide compounds, finding them effective on a broad spectrum of vegetation at low application rates (Moran, 2003).

Corrosion Inhibition

Li et al. (2007) synthesized triazole derivatives as inhibitors for mild steel corrosion in acid media, demonstrating the compound's potential in industrial applications (Wei-hua Li, Qiao He, Chang-ling Pei, & B. Hou, 2007).

Mechanism of Action

If the compound is a drug or has some biological activity, this would involve studying how it interacts with biological targets to produce its effects .

Safety and Hazards

This would involve studying the toxicity, flammability, and other hazards associated with the compound .

Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, applications, or biological studies .

properties

IUPAC Name

1-(4-chlorophenyl)-2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O2S/c1-27-16-8-4-14(5-9-16)20-23-22-18-10-11-19(24-25(18)20)28-12-17(26)13-2-6-15(21)7-3-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESCKPVASDENHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.